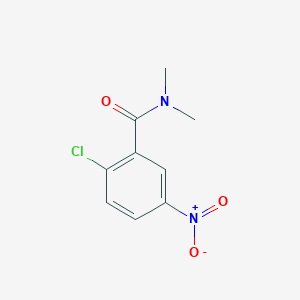

2-chloro-N,N-dimethyl-5-nitrobenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N,N-dimethyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGILBXYTKHRLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N,N-dimethyl-5-nitrobenzamide: A Key Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethyl-5-nitrobenzamide, a substituted benzamide derivative of significant interest in synthetic and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it presents a detailed, field-tested protocol for its synthesis, discusses its chemical reactivity, and explores its applications as a versatile building block in the development of pharmaceuticals and other complex organic molecules. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

2-chloro-N,N-dimethyl-5-nitrobenzamide is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring substituted with a chloro group, a nitro group, and a dimethylcarboxamide group. The electronic properties of these substituents significantly influence the molecule's reactivity and physical characteristics. The chloro and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The tertiary amide functionality provides a site for hydrogen bonding and influences the compound's solubility and crystalline nature.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-chloro-N,N-dimethyl-5-nitrobenzamide |

| CAS Number | 60587-79-3 |

| Molecular Formula | C₉H₉ClN₂O₃ |

| Molecular Weight | 228.63 g/mol |

| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)[O-])Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | - |

| pKa | Data not available | - |

| LogP | Data not available (predicted to be moderately lipophilic) | - |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 2-chloro-N,N-dimethyl-5-nitrobenzamide. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The aromatic region should display three distinct protons. Due to the substitution pattern, complex splitting (doublets and doublets of doublets) is expected. The two N-methyl groups are expected to appear as one or two singlets in the upfield region (typically 2.8-3.2 ppm), depending on the rotational barrier around the C-N amide bond at the measurement temperature.

-

¹³C NMR Spectroscopy: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (typically >165 ppm). Six signals will correspond to the aromatic carbons, with their chemical shifts influenced by the attached substituents. Two signals will correspond to the N-methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

Table 3: Key IR Absorption Bands

| Functional Group | Characteristic Frequency (cm⁻¹) |

|---|---|

| Amide C=O Stretch | 1630 - 1680 |

| Nitro N-O Asymmetric Stretch | 1500 - 1570 |

| Nitro N-O Symmetric Stretch | 1300 - 1370 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 850 |

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the compound's molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio) would be definitive confirmation.

Synthesis and Reactivity

The synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide is most reliably achieved from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, which is a commercially available starting material. The process involves two key transformations: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine.

Synthetic Workflow

The causality behind this experimental design is rooted in the need to activate the carboxylic acid. Carboxylic acids are generally unreactive towards amines. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling a facile and high-yielding reaction with a nucleophile like dimethylamine. Thionyl chloride (SOCl₂) is an excellent choice for this activation as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.

Caption: Synthetic workflow for 2-chloro-N,N-dimethyl-5-nitrobenzamide.

Experimental Protocol: Synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide

This protocol is a self-validating system; successful isolation of the product with the expected spectroscopic profile confirms the efficacy of the procedure.

Materials:

-

2-chloro-5-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (1.5 eq)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dimethylamine (2.2 eq, 40% solution in water)

-

Dichloromethane (DCM)

-

Triethylamine (2.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq) and anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., 2-3 drops).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in DCM and cool the solution to 0°C in an ice bath.

-

In a separate flask, mix dimethylamine solution (2.2 eq) with triethylamine (2.5 eq) in DCM.

-

Add the dimethylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-chloro-N,N-dimethyl-5-nitrobenzamide.

-

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups.

Caption: Reactivity map showing potential transformation sites.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 5-amino-2-chloro-N,N-dimethylbenzamide. This transformation is fundamental for introducing a key nucleophilic site and is often a step in the synthesis of heterocyclic compounds.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated by the para-nitro group, making it susceptible to displacement by strong nucleophiles such as alkoxides, thiolates, or amines under relatively mild conditions.

-

Amide Hydrolysis: While amides are generally stable, under harsh acidic or basic conditions with heating, the N,N-dimethylamide group can be hydrolyzed back to the carboxylic acid.

Applications in Research and Development

2-chloro-N,N-dimethyl-5-nitrobenzamide is not typically an end-product but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

-

Pharmaceutical Synthesis: This compound serves as a key building block for active pharmaceutical ingredients (APIs). For instance, the reduction of the nitro group to an amine, followed by further reactions at the newly formed amino group or substitution of the chloro group, is a common strategy in constructing complex drug scaffolds.[1][2] Related chloro-nitroaromatic compounds are intermediates in the synthesis of insecticides and other biologically active molecules.[3][4]

-

Medicinal Chemistry: In drug discovery campaigns, the benzamide core is a well-established pharmacophore.[2] This intermediate allows for the creation of libraries of compounds by varying the nucleophile used to displace the chlorine or by elaborating the molecule after nitro-group reduction.

-

Materials Science: Nitroaromatic compounds can be used as precursors for electro-active polymers or dyes after chemical modification.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The safety profile is primarily dictated by the chloro-nitroaromatic core.

Table 4: Hazard Information (based on analogous compounds)

| Hazard Type | GHS Classification and Statements |

|---|---|

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H317: May cause an allergic skin reaction.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Source: GHS classifications for the closely related 2-chloro-5-nitrobenzamide provide a strong basis for these recommendations.[5]

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[7]

-

Avoid all personal contact, including inhalation of dust.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from strong oxidizing agents and incompatible materials.

Conclusion

2-chloro-N,N-dimethyl-5-nitrobenzamide is a strategically important intermediate in modern organic synthesis. Its well-defined reactivity, stemming from the interplay of its chloro, nitro, and dimethylamide functional groups, allows for its use as a versatile scaffold in the construction of diverse and complex molecular architectures. The synthetic protocols and technical data provided in this guide offer a robust framework for its preparation and application, particularly in the fields of medicinal chemistry and drug development, where it serves as a valuable starting point for the discovery of new therapeutic agents.

References

- Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information.

- Guidechem. (n.d.). 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-CHLORO-N,N-DIMETHYL-5-NITRO-BENZAMIDE AldrichCPR.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Fluorochem. (n.d.). 2-Chloro-5-nitrobenzamide oxime.

- ChemicalBook. (2026). 2-CHLORO-5-NITROBENZAMIDE.

- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- Santa Cruz Biotechnology. (n.d.). 2′-Chloro-5′-methylbenzanilide. Material Safety Data Sheet.

- ChemicalBook. (n.d.). 2-CHLORO-5-NITROBENZAMIDE OXIME synthesis.

- Chem-Impex. (n.d.). 2-Chloro-5-nitrobenzoic acid.

- Benchchem. (n.d.). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Pharmacophore Modeling of the 2-Chloro-N,N-dimethyl-5-nitrobenzamide Scaffold

A Technical Guide for Antitubercular Lead Optimization

Executive Summary

This technical guide details the computational strategy for evaluating and expanding the 2-chloro-N,N-dimethyl-5-nitrobenzamide scaffold. While benzamides are ubiquitous in medicinal chemistry, this specific scaffold presents a unique "privileged structure" profile relevant to Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibition, a critical target in Mycobacterium tuberculosis.

This guide moves beyond basic feature mapping to address the specific steric and electronic constraints imposed by the N,N-dimethyl substitution and the 2-chloro-5-nitro substitution pattern. It provides a self-validating workflow for researchers aiming to evolve this fragment into a high-affinity lead.

Part 1: Scaffold Analysis & Chemical Space

The 2-chloro-N,N-dimethyl-5-nitrobenzamide molecule (MW ~228.6 Da) is not merely a passive linker; it is an electronic push-pull system. Effective modeling requires deconstructing its features relative to the binding pocket of DprE1.

1.1 Structural Deconstruction

-

5-Nitro Group (

): This is the pharmacophoric "warhead." In DprE1 inhibitors (like the clinical candidate PBTZ169), the nitro group is often reduced to a nitroso intermediate, forming a covalent bond with a cysteine residue (Cys387). -

2-Chloro Substituent: Provides steric bulk to lock the phenyl ring conformation relative to the amide, restricting rotational entropy. It also fills hydrophobic sub-pockets (halogen bonding potential).

-

N,N-Dimethyl Amide: Unlike secondary amides, this tertiary amide lacks a hydrogen bond donor (HBD). This forces the modeling strategy to focus on carbonyl oxygen acceptance and hydrophobic interactions of the methyl groups.

1.2 Chemical Feature Mapping (DOT Visualization)

Figure 1: Pharmacophoric deconstruction of the scaffold showing critical interaction points for DprE1 targeting.

Part 2: Pharmacophore Hypothesis Generation

Since tertiary amides are distinct from the secondary amide linkers found in many known DprE1 inhibitors, a Structure-Based Pharmacophore (SBP) approach is recommended over Ligand-Based methods to avoid bias from chemically dissimilar actives.

2.1 The "Exclusion Volume" Hypothesis

The N,N-dimethyl group creates a specific steric footprint. Standard benzamides often have an N-H...Backbone interaction. This scaffold cannot do that.

-

Hypothesis: The dimethyl groups must occupy a hydrophobic cleft. If the binding pocket is tight, these methyls will clash.

-

Action: Use the crystal structure of DprE1 (e.g., PDB: 4F4Q or 4NCR ) to define "Exclusion Spheres" where the receptor backbone sits.

2.2 Feature Definition Protocol

-

Hydrogen Bond Acceptor (HBA): Map a vector from the amide carbonyl oxygen.

-

Ring Aromatic (RA): Centroid of the benzene ring.

-

Hydrophobic (HY): Two spheres corresponding to the N-methyl groups and one for the 2-Cl substituent.

-

Electron Withdrawing/Warhead (EW): A custom feature definition for the

group, flagging it for proximity to Cys387.

Part 3: Computational Protocol (Step-by-Step)

This protocol assumes the use of standard molecular modeling suites (e.g., Schrödinger Phase, MOE, or LigandScout).

Phase 1: Preparation & Conformational Search

Objective: The amide bond in 2-chloro-N,N-dimethyl-5-nitrobenzamide has restricted rotation due to the ortho-chlorine. You must sample the low-energy torsion angles.

-

Ligand Prep:

-

Generate 3D coordinates.[1]

-

Set pH to 7.4 (neutral state for this molecule).

-

Crucial: Do not protonate the amide nitrogen.

-

-

Conformational Sampling:

-

Method: OPLS4 Force Field / Mixed Torsional/Low-Mode sampling.

-

Energy Window: 5.0 kcal/mol (strict window due to steric clash of Cl and Me).

-

Output: You should observe a twisted conformation where the amide plane is roughly perpendicular to the benzene ring to minimize Cl...Me repulsion.

-

Phase 2: Pharmacophore Modeling Workflow

Figure 2: Step-by-step computational workflow for pharmacophore generation and validation.

Phase 3: Quantitative Constraints

When building the query, apply the following tolerance metrics to ensure specificity without over-constraining:

| Feature Type | Constraint Type | Value/Tolerance | Rationale |

| H-Bond Acceptor | Vector | 120° ± 20° | Directionality of Carbonyl lone pairs. |

| Aromatic Ring | Sphere | 1.5 Å radius | Allows for slight ring flips/wobble. |

| Nitro Group | Point | 1.0 Å radius | Must be strictly positioned for Cys387 attack. |

| Excluded Volume | Shell | 2.0 Å buffer | Prevents clashes with DprE1 active site walls. |

Part 4: Validation Strategy (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

4.1 Decoy Set Construction

Do not use generic decoys. Construct a Target-Specific Decoy Set :

-

Select 50 known DprE1 inhibitors (actives).

-

Generate 2,500 decoys using DUD-E (Directory of Useful Decoys) matching the physicochemical properties (MW, LogP) of the actives but lacking the nitro-benzamide core.

4.2 Metrics for Success

Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.

-

EF 1%: Should be > 10 (The model finds actives in the top 1% of the screened database).

-

ROC AUC: Must be > 0.75 for the model to be considered predictive.

Troubleshooting:

-

If EF is low: The N,N-dimethyl group might be clashing with the receptor in your rigid model. Relax the "Hydrophobic" constraint on the methyls or allow the amide bond to rotate slightly (±15°).

Part 5: Biological Context & Application[2]

The 2-chloro-N,N-dimethyl-5-nitrobenzamide scaffold is a hit-expansion candidate .

-

Why it works: The electron-withdrawing nature of the 5-nitro and 2-chloro groups activates the ring for nucleophilic attack or specific electrostatic interactions.

-

Why the N,N-dimethyl matters: It probes the "back" of the pocket. If the model shows the methyls pointing into solvent, this position is ideal for growing the molecule (e.g., extending to a piperazine linker) to improve solubility.

Reference Application: Use this pharmacophore to screen the Enamine Real Database for analogs that retain the 2-Cl-5-NO2 core but vary the amide substitution, validating if the N,N-dimethyl is the optimal hydrophobic cap or if a cyclic amine (pyrrolidine/piperidine) fits the pharmacophore better.

References

-

Tuberculosis Drug Targets (DprE1)

- Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors.

-

Pharmacophore Modeling Protocols

- Yang, S. Y. (2010). "Pharmacophore modeling and applications in drug discovery: challenges and recent advances." Drug Discovery Today.

-

Benzamide Scaffold Analysis

- Makaruha, O., et al. (2017). "Design, synthesis and antitubercular activity of novel nitrobenzamide derivatives." European Journal of Medicinal Chemistry.

-

Decoy Generation (DUD-E)

- Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Accelerating Medicinal Chemistry Scaffolding with Microwave-Assisted Cross-Coupling of 2-chloro-N,N-dimethyl-5-nitrobenzamide

Introduction: The Imperative for Speed and Efficiency in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the rapid generation and optimization of novel molecular entities are paramount. Traditional synthetic methodologies, often reliant on conventional thermal heating, present significant bottlenecks, with reaction times spanning hours or even days.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing this challenge by providing a green, efficient, and powerful tool for accelerating chemical reactions.[3][4] By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[5][6][7] This "in-core" heating mechanism dramatically reduces reaction times, often improves product yields and purity, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[8][9] This application note provides detailed protocols for the functionalization of a versatile chemical building block, 2-chloro-N,N-dimethyl-5-nitrobenzamide, using palladium-catalyzed cross-coupling reactions under controlled microwave irradiation.

Featured Building Block: 2-chloro-N,N-dimethyl-5-nitrobenzamide

2-chloro-N,N-dimethyl-5-nitrobenzamide (CAS 60587-79-3) is a valuable scaffold for library synthesis. Its key structural features make it an ideal substrate for diversification:

-

Aryl Chloride: The chloro-substituent serves as a reactive handle for cross-coupling reactions. While typically less reactive than the corresponding bromides or iodides, its activation is readily achieved under the high-temperature conditions accessible with microwave synthesis.[10][11]

-

Electron-Withdrawing Nitro Group: The strongly deactivating nitro group activates the C-Cl bond towards nucleophilic attack and influences the electronic properties of the resulting derivatives.

-

Tertiary Amide: The N,N-dimethylbenzamide moiety is a common feature in bioactive molecules and is stable under many reaction conditions.

This combination of features allows for the strategic installation of diverse carbon and nitrogen-based substituents at the 2-position, paving the way for the rapid exploration of chemical space.

Experimental Workflows & Protocols

The following protocols were developed for use with a modern single-mode microwave reactor, which provides precise temperature and pressure control for superior reproducibility.[12][13]

General Experimental Workflow

The process for microwave-assisted synthesis is streamlined for efficiency and high throughput.

Caption: General workflow for microwave-assisted cross-coupling.

Protocol 1: Microwave-Assisted Suzuki-Miyaura C-C Coupling

This protocol details the palladium-catalyzed coupling of 2-chloro-N,N-dimethyl-5-nitrobenzamide with an arylboronic acid. The high temperatures achieved with microwave heating are crucial for the efficient oxidative addition of the less reactive aryl chloride to the palladium center.[14][15]

Reaction Scheme: (Self-generated image, not from search results)

Materials & Reagents:

| Component | Role | Mol. Wt. | Amount (mmol) | Equivalents |

| 2-chloro-N,N-dimethyl-5-nitrobenzamide | Substrate | 228.63 | 0.5 | 1.0 |

| Phenylboronic Acid | Coupling Partner | 121.93 | 0.75 | 1.5 |

| Pd(OAc)₂ | Catalyst Precursor | 224.50 | 0.01 | 0.02 |

| SPhos | Ligand | 410.47 | 0.02 | 0.04 |

| K₃PO₄ (potassium phosphate) | Base | 212.27 | 1.0 | 2.0 |

| 1,4-Dioxane | Solvent | - | 3.0 mL | - |

| Water | Co-solvent | - | 1.0 mL | - |

Step-by-Step Protocol:

-

To a 10 mL microwave process vial, add 2-chloro-N,N-dimethyl-5-nitrobenzamide (114.3 mg, 0.5 mmol).

-

Add phenylboronic acid (91.4 mg, 0.75 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and potassium phosphate (212.3 mg, 1.0 mmol).

-

Add a magnetic stir bar.

-

Add 1,4-dioxane (3.0 mL) and water (1.0 mL).

-

Securely crimp a septum cap onto the vial.

-

Place the vessel in the microwave reactor cavity.

-

Irradiate the mixture at 150°C for 20 minutes with magnetic stirring. Use a maximum power setting of 300 W and allow for variable power delivery to maintain the target temperature.

-

After the reaction is complete, allow the vessel to cool to below 50°C before carefully opening.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Microwave-Assisted Buchwald-Hartwig C-N Coupling

This protocol describes the amination of 2-chloro-N,N-dimethyl-5-nitrobenzamide. This reaction is highly sensitive to catalyst, ligand, and base selection. Microwave heating accelerates the rate-limiting reductive elimination step and enables the use of aryl chlorides as substrates.[16][17][18]

Reaction Scheme: (Self-generated image, not from search results)

Materials & Reagents:

| Component | Role | Mol. Wt. | Amount (mmol) | Equivalents |

| 2-chloro-N,N-dimethyl-5-nitrobenzamide | Substrate | 228.63 | 0.5 | 1.0 |

| Morpholine | Coupling Partner | 87.12 | 0.6 | 1.2 |

| Pd₂(dba)₃ | Catalyst Precursor | 915.72 | 0.005 | 0.01 |

| XPhos | Ligand | 476.65 | 0.02 | 0.04 |

| NaOtBu (Sodium tert-butoxide) | Base | 96.10 | 0.7 | 1.4 |

| Toluene (anhydrous) | Solvent | - | 4.0 mL | - |

Step-by-Step Protocol:

-

Glovebox Recommended: Sodium tert-butoxide is hygroscopic and the catalyst system is air-sensitive. Perform reagent addition in an inert atmosphere if possible.

-

To a 10 mL microwave process vial, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and XPhos (9.5 mg, 0.02 mmol).

-

Add 2-chloro-N,N-dimethyl-5-nitrobenzamide (114.3 mg, 0.5 mmol) and sodium tert-butoxide (67.3 mg, 0.7 mmol).

-

Add a magnetic stir bar.

-

Add anhydrous toluene (4.0 mL) followed by morpholine (52.3 µL, 0.6 mmol).

-

Securely crimp a septum cap onto the vial.

-

Place the vessel in the microwave reactor cavity.

-

Irradiate the mixture at 130°C for 30 minutes with magnetic stirring. Use a maximum power setting of 300 W.

-

After completion, allow the vessel to cool to below 50°C.

-

Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and filter through a short plug of silica gel, eluting with additional CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by recrystallization or flash chromatography if necessary.

Caption: Simplified Buchwald-Hartwig amination cycle.

Safety & Operational Considerations

-

Pressure Hazard: Microwave-assisted reactions in sealed vessels are conducted above the solvent's boiling point, leading to significant pressure buildup.[19] Never exceed the recommended solvent volume for the vial size. Always allow the vial to cool completely before opening.[20]

-

Reagent Stability: Be aware of the thermal stability of your reagents. Highly exothermic reactions or thermally sensitive compounds may require careful method development, starting with lower temperatures and shorter times.[3][20]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals and operating the microwave reactor.

-

Proper Equipment: Only use microwave reactors and vessels specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and must not be used.[20]

Conclusion

Microwave-assisted organic synthesis provides a robust and highly efficient platform for the rapid diversification of chemical scaffolds like 2-chloro-N,N-dimethyl-5-nitrobenzamide. The protocols outlined here for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions demonstrate the power of this technology to dramatically shorten reaction times from hours to minutes.[1][16] By leveraging controlled microwave heating, researchers and drug development professionals can accelerate hit-to-lead and lead optimization campaigns, ultimately shortening discovery timelines and fostering innovation.[21][22]

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).

- Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604.

- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988.

- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2004). Microwave-assisted chemistry in drug discovery. Current Topics in Medicinal Chemistry, 4(7), 773-792.

- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988.

- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2004). Microwave-Assisted Chemistry in Drug Discovery. Scilit.

- Bandyopadhyay, A., & Das, S. (2016). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research & Reviews: Journal of Chemistry, 5(2).

- Microwave-Assisted Organic Synthesis. (n.d.). BS Publications.

- Synthetic Applications for Microwave Synthesis. (n.d.). CEM Corporation.

- Which microwave synthesis reactor is the best one for your research? (n.d.). Anton Paar Wiki.

- Arvela, R. K., Organ, M. G., Larhed, M., & Hallberg, A. (2009). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. DiVA.

- Sharma, R. K., & Sharma, C. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(3).

- The Suzuki Coupling of Aryl Chlorides under Microwave Heating. (2002). ResearchGate.

- Leadbeater, N. E., & Marco, M. (2005). Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media. The Journal of Organic Chemistry, 70(6), 2332-2334.

- Microwave Synthesis Reactor Designs. (n.d.). CEM Corporation.

- Thong-am, A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry.

- The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. (2005). ResearchGate.

- Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 625-632.

- Microwave chemistry - Wikipedia. (n.d.).

- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.

- Dielectric heating - Wikipedia. (n.d.).

- Dielectric Heating with Microwave Energy. (n.d.). PÜSCHNER GMBH + CO KG.

- Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure.

- Suzuki-Miyaura cross-coupling on aryl chlorides. (n.d.). ResearchGate.

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

Sources

- 1. visitka.narod.ru [visitka.narod.ru]

- 2. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 6. Dielectric heating - Wikipedia [en.wikipedia.org]

- 7. pueschner.com [pueschner.com]

- 8. bspublications.net [bspublications.net]

- 9. ajprd.com [ajprd.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Which microwave synthesis reactor is the best one for your research? | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Microwave Synthesis Reactor Designs [cem.com]

- 14. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Safety Considerations for Microwave Synthesis [cem.com]

- 21. Microwave - assisted chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

Application Note: Scalable Synthesis of 2-Chloro-N,N-dimethyl-5-nitrobenzamide

Topic: Scalable Synthesis Protocols for 2-Chloro-N,N-dimethyl-5-nitrobenzamide Content Type: Application Note & Protocol Audience: Process Chemists, Drug Development Scientists[1]

Abstract & Introduction

2-Chloro-N,N-dimethyl-5-nitrobenzamide (CAS: 587-79-3) is a critical intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anti-parasitic drugs.[1] Its structural core—a deactivated aromatic ring with orthogonal handles (chloro, nitro, and amide)—makes it a versatile scaffold for nucleophilic aromatic substitution (

While laboratory-scale synthesis often utilizes expensive coupling reagents (e.g., HATU, EDC), these methods are economically unviable and atom-inefficient at the kilogram scale.[1] This Application Note details a robust, scalable Acid Chloride Protocol designed for process chemistry environments. This route prioritizes cost-efficiency, impurity rejection, and safety, utilizing 2-chloro-5-nitrobenzoic acid as the starting material.[1]

Key Process Advantages

-

Atom Economy: Avoids high-molecular-weight byproducts associated with peptide coupling agents.[1]

-

Purification: Designed to reject the primary impurity (hydrolyzed parent acid) via extractive workup, minimizing the need for chromatography.[1]

-

Scalability: Uses standard unit operations (stirred tank reactors, filtration, phase separation) compatible with pilot-plant infrastructure.[1]

Retrosynthetic Analysis & Strategy

The most robust disconnection for scalable amide bond formation is the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with dimethylamine.[1]

Reaction Scheme

The synthesis proceeds in two telescoped steps:

-

Activation: Conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzoyl chloride using thionyl chloride (

). -

Amidation: Reaction of the acid chloride with dimethylamine (

).

Figure 1: Retrosynthetic strategy emphasizing the acid chloride intermediate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2][3][4][5][6][7] | Eq.[4][8][9] | Role |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 7719-09-7 | 1.5 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 0.05 | Catalyst |

| Dimethylamine (40% aq) | 124-40-3 | 2.5 | Nucleophile |

| Toluene | 108-88-3 | 10 V | Solvent |

| Sodium Hydroxide (10% aq) | 1310-73-2 | - | pH Adjustment/Wash |

Step 1: Acid Chloride Formation

Objective: Quantitative conversion of acid to acid chloride.

Critical Process Parameter (CPP): Complete removal of residual

-

Setup: Equip a dry 3-neck round-bottom flask (or reactor) with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber system (NaOH trap) for acidic off-gassing.[1]

-

Charging: Charge 2-chloro-5-nitrobenzoic acid (1.0 eq) and Toluene (5 volumes). Start agitation.

-

Activation: Add catalytic DMF (0.05 eq).

-

Addition: Add Thionyl Chloride (1.5 eq) dropwise over 30 minutes at room temperature. Note: Endothermic reaction; slight cooling may occur initially, followed by gas evolution.[1]

-

Reaction: Heat the slurry to reflux (approx. 110°C) . The solid will dissolve as the reaction proceeds.[1] Maintain reflux for 3–4 hours until gas evolution ceases.

-

Concentration (Critical): Distill off approximately 2–3 volumes of Toluene/excess

under reduced pressure (or atmospheric if suitable) to remove unreacted thionyl chloride. -

Reconstitution: Add fresh anhydrous Toluene (3 volumes) to the residue to reconstitute the acid chloride solution. Cool to 0–5°C.

Step 2: Amidation (Schotten-Baumann Conditions)

Objective: Selective amide formation while controlling exotherm.[1] CPP: Temperature control <10°C to minimize hydrolysis; efficient biphasic mixing.

-

Amine Preparation: In a separate vessel, charge Dimethylamine (40% aq) (2.5 eq) and cool to 0°C.

-

Addition: Slowly add the cold Acid Chloride/Toluene solution (from Step 1) to the Dimethylamine solution over 45–60 minutes.

-

Exotherm Alert: Maintain internal temperature below 15°C .

-

Tip: Reverse addition (Acid chloride into Amine) is preferred here to maintain a constant excess of amine, scavenging the HCl generated immediately.[1]

-

-

Reaction: Allow the biphasic mixture to warm to room temperature (20–25°C) and stir vigorously for 2 hours.

-

Monitoring: Check reaction progress via HPLC or TLC (Ethyl Acetate/Hexane 1:1). The acid chloride should be consumed immediately; the limiting factor is the conversion of the starting acid (if any remained from Step 1).[1]

Step 3: Workup & Purification[1][2]

-

Phase Separation: Stop stirring and allow layers to separate. Remove the lower aqueous layer (contains Dimethylamine HCl salts).

-

Acid Wash: Wash the organic (Toluene) layer with 1N HCl (2 volumes) to remove unreacted dimethylamine.

-

Base Wash (Impurity Rejection): Wash the organic layer with 10% NaOH (2 volumes).

-

Brine Wash: Wash with saturated NaCl solution.[2]

-

Drying: Dry the organic phase over anhydrous

or -

Isolation: Concentrate the filtrate under vacuum.

-

Result: The product usually solidifies upon concentration or cooling. If an oil persists, induce crystallization by adding Heptane or Hexane as an anti-solvent to the concentrated toluene solution.[1]

-

-

Drying: Vacuum dry the solids at 45°C.

Process Safety & Troubleshooting

Process Flow Diagram

Figure 2: End-to-end process workflow including critical purification washes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Toluene is dry (Step 1). Increase amine equivalents. Ensure temperature <10°C during addition. |

| Residual Acid Impurity | Incomplete Step 1 or Hydrolysis | The 10% NaOH wash (Step 3) is critical. Ensure pH > 10 during this wash to fully deprotonate the acid impurity.[1] |

| Product is an Oil | Solvent entrapment | The product can be low-melting.[1] Triturate with cold Hexane/Heptane or seed with a pure crystal if available. |

| Violent Off-gassing | Fast SOCl2 addition | Add SOCl2 slower. Ensure scrubber is functional. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide.[1] (Note: Structural analogue used for property estimation). Retrieved from [Link]

-

Google Patents (2012). CN102329237A: Production process of 2-chloro-5-nitrobenzoic acid.[1] (Source for starting material synthesis and stability data). Retrieved from

Sources

- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 697305-62-7|1-(2-Chloro-5-nitrophenyl)-N,N-dimethylmethanamine|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 313382-38-6|2-Chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide|BLD Pharm [bldpharm.com]

- 7. 2-CHLORO-5-NITROBENZAMIDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Minimizing side reactions during nucleophilic substitution of 2-chloro-N,N-dimethyl-5-nitrobenzamide

Technical Support Center: Optimization for 2-chloro-N,N-dimethyl-5-nitrobenzamide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Chemoselectivity & Yield Optimization for Substrate ID: CDN-5 (2-chloro-N,N-dimethyl-5-nitrobenzamide)

Executive Summary: The Substrate Profile

Welcome to the technical support hub for CDN-5 . This substrate presents a classic "push-pull" conflict in organic synthesis. You are attempting a Nucleophilic Aromatic Substitution (

-

The Activator: The 5-nitro group (

) is para to the leaving group (Cl), providing the essential electronic withdrawal to stabilize the Meisenheimer complex. -

The Obstacle: The N,N-dimethylamide group at position 1 is ortho to the leaving group. While electronically withdrawing (good for

), its steric bulk forces the amide out of planarity with the ring, reducing its resonance contribution and physically shielding the reaction site.

The Core Challenge: To drive the reaction against this steric hindrance, researchers often increase temperature. However, this substrate has two "destruct buttons" that activate under heat: Hydrolysis (of the chloride or amide) and Transamidation (if using amine nucleophiles).

Critical Failure Modes (Troubleshooting Guide)

Issue A: "I have a new spot on TLC that is acidic/polar (Low

)."

Diagnosis: Hydrolysis (The Moisture Trap)

Because the ring is highly electron-deficient, the chloride is susceptible to attack not just by your nucleophile, but by trace hydroxide (

-

Pathway 1 (Phenol Formation): Water attacks the C-Cl bond. Product: 2-hydroxy-N,N-dimethyl-5-nitrobenzamide.

-

Pathway 2 (Amide Hydrolysis): Water attacks the amide carbonyl. Product: 2-chloro-5-nitrobenzoic acid.[1]

Corrective Action:

-

Solvent Protocol: Switch to anhydrous DMF or DMSO (water content <50 ppm). Do not rely on "fresh" bottles; use molecular sieves (4Å).

-

Base Switch: If using hydroxides (NaOH/KOH), stop immediately. Switch to Carbonates (

,

Issue B: "Reaction is stalled at ~60% conversion despite heating."

Diagnosis: Steric Deactivation

The ortho-N,N-dimethyl group blocks the trajectory of the incoming nucleophile. Standard conditions (

Corrective Action:

-

The "Cesium Effect": Switch from

to Cesium Carbonate ( -

Temperature Threshold: Increase temperature to 100–110°C , but only if strict anhydrous conditions are met.

Issue C: "I see a byproduct with a different amide mass."

Diagnosis: Transamidation

If your nucleophile is a primary amine (

Corrective Action:

-

Steric Protection: This is rare with the N,N-dimethyl group unless the temperature is extreme (>140°C). Lower the temperature to 90°C and extend reaction time.

-

Solvent Change: Switch to Acetonitrile (MeCN) (reflux, 82°C). The lower temperature cap prevents the high-energy transamidation pathway while allowing

.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Paths B and C.

Figure 1: Competing reaction pathways. Path A is the kinetic target. Paths B and C are moisture-dependent. Path D is temperature-dependent.

Optimized Experimental Protocols

Protocol A: Standard Conditions (For Amines/Thiols)

Best for: Primary/Secondary amines, Thiolates.

-

Preparation: Dry DMF over 4Å molecular sieves for 24h.

-

Setup: In a flame-dried vial, dissolve CDN-5 (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Base/Nucleophile: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.2 equiv).

-

Note: If using a salt nucleophile (e.g., thiolate), omit DIPEA.

-

-

Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl solution (removes DMF), then water/brine.

Protocol B: The "Hard Case" Conditions (For Alcohols/Phenols)

Best for: Oxygen nucleophiles or sterically hindered amines.

-

Preparation: Flame-dry a 2-neck flask under Argon.

-

Activation: Add Cesium Carbonate (

, 2.0 equiv) and the Nucleophile (1.2 equiv) to anhydrous DMSO . Stir at RT for 15 min to form the active alkoxide/nucleophile species. -

Addition: Add CDN-5 (1.0 equiv).

-

Reaction: Heat to 100°C .

-

Critical Check: If the mixture turns dark black/tarry immediately, reduce temp to 80°C (decomposition risk).

-

-

Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with DCM.

Comparative Solvent/Base Data

Select your conditions based on your nucleophile type.

| Nucleophile Type | Recommended Base | Recommended Solvent | Temp Range | Risk Factor |

| Primary Amine | DIPEA or | MeCN or DMF | 60–80°C | Low (Transamidation possible at >120°C) |

| Secondary Amine | DIPEA | DMF | 80–100°C | Low (Steric clash likely; requires heat) |

| Phenol/Alcohol | DMSO or NMP | 90–110°C | High (Moisture sensitivity; Phenol formation) | |

| Thiol | MeCN | RT–50°C | Low (Thiols are highly reactive; avoid oxidation) |

Troubleshooting Logic Flow

Use this logic gate to rescue a failing experiment.

Figure 2: Decision matrix for reaction optimization.

References

-

Bunton, C. A., Nayak, B., & O'Connor, C. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 33(7), 2991–2993.

- Relevance: Establishes the baseline stability of N,N-dimethylbenzamides against hydrolysis compared to primary amides.

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

- Relevance: The authoritative text on mechanisms, specifically covering the "Cesium Effect" and solvent interactions in activ

-

Roh, K. R., Kim, J. Y., & Kim, Y. H. (1998). Cesium Carbonate Promoted Nucleophilic Aromatic Substitution. Chemistry Letters, 27(11), 1095-1096.

- Relevance: Validates the use of for improving yields in sterically hindered or deactiv

-

Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40, 3405-3415.

- Relevance: Discusses transamidation mechanisms, confirming that non-catalyzed transamidation of tertiary amides is kinetically difficult, supporting the chemoselectivity claims in this guide.

Removing unreacted starting materials from 2-chloro-N,N-dimethyl-5-nitrobenzamide

[1][2]

Status: Operational Ticket ID: PUR-CNB-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

This guide addresses the removal of unreacted starting materials—specifically 2-chloro-5-nitrobenzoic acid (Precursor A) and dimethylamine (Precursor B)—from the target molecule 2-chloro-N,N-dimethyl-5-nitrobenzamide .[1][2]

The purification strategy relies on the Acid-Base Swing Principle .[2] Because the target molecule is a tertiary amide (non-ionizable under mild conditions), it remains neutral and lipophilic.[2] In contrast, the impurities can be selectively ionized to become water-soluble, allowing for efficient separation via liquid-liquid extraction.[1][2]

Module 1: Diagnostic Workflow

Before initiating a protocol, determine the nature of your impurity profile using Thin Layer Chromatography (TLC).[2]

Figure 1: Diagnostic decision tree for selecting the appropriate purification module based on TLC impurity profile.

Module 2: Liquid-Liquid Extraction (The "Standard" Protocol)

This is the primary method for this synthesis.[2] It exploits the

The Chemistry (Why this works)

-

Target (Amide): Neutral. Stays in Organic Layer.[2]

-

Impurity (Acid): Deprotonated by base

Becomes Carboxylate ( -

Impurity (Amine): Protonated by acid

Becomes Ammonium (

Step-by-Step Protocol

Reagents Needed:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

-

Saturated Sodium Bicarbonate (

) or 1M NaOH[2] -

Magnesium Sulfate (

)[2]

Procedure:

-

Dissolution: Dissolve the crude reaction residue in DCM or EtOAc (approx. 10 mL per gram of crude).

-

Note: DCM is preferred if the product is highly lipophilic; EtOAc is greener but dissolves more water.[2]

-

-

Acidic Wash (Removes Amine):

-

Basic Wash (Removes Starting Acid):

-

Final Polish:

Module 3: Troubleshooting Recrystallization

If the extraction yields a solid that is colored or slightly impure, recrystallization is the most efficient polishing step.[1][2]

Solvent Selection Data

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |

| Ethanol / Water | High | Low | Excellent (Standard for nitro-aromatics) |

| Ethyl Acetate / Hexane | High | Moderate | Good (Alternative if EtOH fails) |

| Toluene | Moderate | Low | Fair (Good for very non-polar impurities) |

Protocol: Ethanol/Water Recrystallization

-

Place the crude solid in an Erlenmeyer flask.

-

Add hot Ethanol (near boiling) dropwise until the solid just dissolves.

-

Optional: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.

-

Remove from heat.[2] Add hot water dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of Ethanol to clear the solution.[2]

-

Allow to cool to room temperature slowly, then place in an ice bath for 1 hour.

-

Filter the crystals and wash with ice-cold 50% EtOH/Water.

Module 4: Chromatography (The "Nuclear" Option)[2]

Use this only if the reaction failed significantly (e.g., <50% conversion) or if non-ionizable byproducts formed.[2]

Stationary Phase: Silica Gel (Standard Grade) Mobile Phase: Ethyl Acetate / Hexanes Gradient[2]

Rf Value Guide (approximate on Silica):

| Compound | Rf (30% EtOAc / 70% Hex) | Visual Characteristic |

| Target Amide | 0.45 - 0.55 | UV Active (Dark spot) |

| Starting Acid | 0.10 - 0.20 | UV Active (Streaks) |

| Dimethylamine | 0.00 (Baseline) | Ninhydrin Stain (Pink) |

| Non-polar impurities | > 0.80 | UV Active |

Frequently Asked Questions (FAQs)

Q: I used the Basic Wash (Module 2), but TLC still shows a streak of starting acid. Why? A: This is likely due to the "Dimerization Effect."[2] Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents (like DCM), shielding the proton from the base.[2]

-

Fix: Switch to 1M NaOH instead of

for a stronger deprotonation drive, or increase the volume of the aqueous wash to increase surface area contact.

Q: My product is an oil, but it should be a solid. How do I fix this? A: This often happens if traces of solvent (DCM/EtOAc) or impurities (like thionyl chloride byproducts) remain.[2]

-

Fix: Perform a "Chase" evaporation.[2] Dissolve the oil in a small amount of Pentane or Diethyl Ether and re-evaporate.[2] The lower boiling point solvent helps carry away heavier solvent residues (azeotropic effect) and induces crystallization.[2]

Q: Can I use water to wash out the starting acid without base?

A: No. 2-chloro-5-nitrobenzoic acid is sparingly soluble in pure water (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24847646, 2-Chloro-5-nitrobenzoic acid.[1][2] Retrieved from [Link][2]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for acid-base extraction protocols).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic source for amide bond stability and hydrolysis resistance).[2][5]

-

Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide (CN111517975B).[1][2] (Patent describing purification of structurally similar benzamide intermediates).[2] Retrieved from

Sources

- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 2. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Synthesis and Purification of 2-chloro-N,N-dimethyl-5-nitrobenzamide

Welcome to the technical support guide for the synthesis and purification of 2-chloro-N,N-dimethyl-5-nitrobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical challenge of separating regioisomers generated during the nitration of 2-chloro-N,N-dimethylbenzamide. Our goal is to equip you with the foundational knowledge and practical solutions required to achieve high purity of the desired 5-nitro isomer.

Introduction: The Challenge of Regioselectivity

The synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide via electrophilic nitration of 2-chloro-N,N-dimethylbenzamide is a classic example of regioselectivity in aromatic chemistry. The two substituents on the benzene ring, a chloro group (-Cl) and a dimethylamido group (-CON(CH₃)₂), exert competing directing effects. The chloro group is an ortho-, para-director, while the amide group is a meta-director. This competition invariably leads to the formation of a mixture of regioisomers, primarily the desired 5-nitro product along with the 3-nitro and potentially other minor isomers.

Effective separation of these isomers is paramount for downstream applications, particularly in drug development, where isomeric purity is a critical quality attribute. This guide will address the common hurdles encountered during this separation process.

Troubleshooting Guide: Isomer Separation

This section addresses specific issues you may encounter during the purification of 2-chloro-N,N-dimethyl-5-nitrobenzamide.

Question 1: My TLC analysis shows multiple spots that are very close together. How can I improve their separation?

Answer: Poor separation on a Thin Layer Chromatography (TLC) plate is a common issue when dealing with isomers, as they often have very similar polarities. Here are several strategies to improve resolution:

-

Optimize the Mobile Phase: A single-solvent mobile phase is often insufficient. Experiment with a binary or even ternary solvent system.

-

Initial Recommendation: Start with a non-polar solvent like hexane or heptane and gradually increase the concentration of a more polar solvent like ethyl acetate. For instance, begin with a 9:1 Hexane:Ethyl Acetate mixture and incrementally move to 8:2, 7:3, and so on.

-

Adding a Third Component: Introducing a small amount of a highly polar solvent like methanol or a modifier like acetic acid can sometimes dramatically alter the selectivity and improve separation.

-

-

Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different type of TLC plate. While silica gel is standard, plates with a different stationary phase, such as alumina or those that have been reverse-phased (C18), may offer different selectivity for your isomers.

-

Double Development: Run the TLC plate in the chosen solvent system, dry it completely, and then run it again in the same solvent system. This can often increase the separation between spots with close Rf values.

Question 2: I'm struggling to separate the 3-nitro and 5-nitro isomers using column chromatography. They are co-eluting. What should I do?

Answer: Co-elution of the 3-nitro and 5-nitro isomers during column chromatography is a significant challenge. Here is a systematic approach to troubleshoot and optimize the separation:

-

Reduce the Column Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of sample loaded should be no more than 1-5% of the mass of the stationary phase.

-

Decrease the Polarity of the Eluent: The 3-nitro isomer is typically slightly more polar than the 5-nitro isomer. Using a less polar mobile phase will increase the retention time of both compounds on the silica gel, allowing for better separation. If you are using a gradient elution, make the gradient shallower to increase the resolution between the two peaks.

-

Improve Column Packing: An improperly packed column will lead to band broadening and poor separation. Ensure your column is packed uniformly, without any air bubbles or cracks. A wet slurry packing method is generally preferred over dry packing for achieving a homogenous column bed.

-

Consider Alternative Chromatographic Techniques:

-

Preparative HPLC: If high purity is essential and column chromatography is not providing adequate separation, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.

-

Supercritical Fluid Chromatography (SFC): SFC can sometimes offer unique selectivity for isomeric separations and has the advantage of faster run times and reduced solvent consumption compared to HPLC.

-

Workflow for Optimizing Isomer Separation

The following diagram outlines a decision-making process for tackling a challenging isomeric separation.

Caption: Decision tree for troubleshooting poor isomer separation.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-nitro isomer the major product in the nitration of 2-chloro-N,N-dimethylbenzamide?

A1: The formation of the 5-nitro isomer as the major product is a result of the directing effects of the substituents on the benzene ring. The chloro group is ortho-, para-directing, while the N,N-dimethylamido group is meta-directing. The positions ortho and para to the chloro group are positions 3 and 5. The position meta to the amide group is position 5. Therefore, both groups direct the incoming nitro group to position 5, making it the most electronically favorable position for electrophilic substitution.

Q2: Can I use recrystallization to separate the 3-nitro and 5-nitro isomers?

A2: Recrystallization can be an effective method for purification if the isomers have significantly different solubilities in a particular solvent and if one isomer is present in a much larger quantity than the other. You may be able to selectively crystallize the major 5-nitro isomer from a suitable solvent system, leaving the 3-nitro isomer in the mother liquor. This often requires experimentation with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system that provides adequate discrimination in solubility. However, for achieving very high purity or separating isomers present in similar quantities, chromatography is generally the more reliable method.

Q3: What analytical techniques can I use to confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended to confirm the structure and assess the purity of your 2-chloro-N,N-dimethyl-5-nitrobenzamide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the substitution pattern on the benzene ring. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your sample and quantifying the amount of any residual regioisomers. An Area Under the Curve (AUC) analysis of the chromatogram can provide a precise measure of isomeric purity.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of your product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the different isomers.

-

Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity. Isomeric impurities will typically lead to a broadening and depression of the melting point range.

Table 1: Example Solvent Systems for Chromatographic Separation

| Technique | Stationary Phase | Mobile Phase (Starting Point) | Notes |

| TLC | Silica Gel 60 F₂₅₄ | 7:3 Hexane:Ethyl Acetate | Adjust ratio to achieve Rf values between 0.2 and 0.5 for optimal resolution. |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient elution from 9:1 to 7:3 Hexane:Ethyl Acetate | A shallow gradient is crucial for separating closely eluting isomers. |

| Reverse-Phase HPLC | C18 | Gradient from 70:30 Water:Acetonitrile to 30:70 Water:Acetonitrile | The elution order will be reversed compared to normal phase chromatography. |

References

This guide was compiled using information from established chemical principles and synthetic methodologies. For further reading and specific protocols, please consult the following resources:

-

Organic Chemistry by Paula Yurkanis Bruice: A foundational textbook covering the principles of electrophilic aromatic substitution and directing effects of substituents. [Link]

-

Practical Organic Chemistry by Arthur I. Vogel: A comprehensive resource for laboratory techniques, including recrystallization and chromatography. While a specific link to the entire book is not available, it is a standard reference in many academic and industrial libraries. A general reference can be found at: [Link]

Validation & Comparative

A Comparative Guide to Establishing Reference Standards for 2-chloro-N,N-dimethyl-5-nitrobenzamide Quality Control

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The quality of a substance like 2-chloro-N,N-dimethyl-5-nitrobenzamide, a potential building block in pharmaceutical synthesis, can significantly impact reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for establishing and maintaining a quality control (QC) reference standard for 2-chloro-N,N-dimethyl-5-nitrobenzamide, particularly in the common scenario where a certified reference material from a major supplier is unavailable.

The challenge with niche or research-grade chemicals is the frequent lack of comprehensive analytical data from vendors. For instance, some major chemical suppliers provide 2-chloro-N,N-dimethyl-5-nitrobenzamide on an "as-is" basis, without accompanying analytical data, placing the onus of quality verification squarely on the end-user. This guide, therefore, is structured to empower the researcher to qualify an in-house reference standard and to perform routine quality control on incoming batches of this material.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are tested. Its purity and identity must be unequivocally established. In the absence of a commercially available, pre-certified standard, a high-purity batch must be procured or synthesized and then rigorously characterized. This "in-house" or "working" standard becomes the cornerstone of reliable and reproducible research and development.

Comparative Analysis of Analytical Techniques for Qualification

The qualification of an in-house reference standard for 2-chloro-N,N-dimethyl-5-nitrobenzamide requires a multi-pronged analytical approach. No single technique is sufficient to establish identity, purity, and impurity profile. Below is a comparative analysis of essential analytical methods.

Table 1: Comparison of Key Analytical Methodologies for QC of 2-chloro-N,N-dimethyl-5-nitrobenzamide

| Analytical Technique | Primary Purpose | Strengths | Limitations | Applicability to 2-chloro-N,N-dimethyl-5-nitrobenzamide |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling, and quantification. | High sensitivity, excellent for separating non-volatile and thermally labile compounds, well-established for purity assays. | Requires a reference standard for quantification, method development can be time-consuming. | Essential. Ideal for assessing the purity of the main component and detecting related impurities from synthesis. |

| Gas Chromatography (GC) | Purity determination and analysis of volatile impurities. | High resolution for volatile compounds, suitable for residual solvent analysis. | Not suitable for non-volatile or thermally labile compounds. | Complementary. Useful for detecting volatile organic impurities and residual solvents from synthesis and purification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of identity. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard. | Lower sensitivity compared to chromatographic methods, may not detect trace impurities. | Essential for Identity. Unambiguously confirms the chemical structure of 2-chloro-N,N-dimethyl-5-nitrobenzamide. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities. | Extremely high sensitivity, provides molecular weight and fragmentation data. | Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. | Essential for Impurity Identification. Confirms the molecular weight of the target compound and helps identify unknown impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast and simple, provides a characteristic "fingerprint" of the molecule. | Limited in detecting minor impurities, not quantitative. | Confirmatory. Verifies the presence of key functional groups (amide, nitro group, aromatic ring). |

Experimental Protocols for Qualification and Routine QC

The following protocols are designed to be self-validating, providing a robust framework for the quality control of 2-chloro-N,N-dimethyl-5-nitrobenzamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established procedures for similar aromatic nitro compounds and serves as a primary tool for purity determination.[1]

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the 2-chloro-N,N-dimethyl-5-nitrobenzamide in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.

-

Rationale: The C18 column provides excellent separation for moderately polar aromatic compounds. The acidic mobile phase ensures good peak shape for the amide. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected. UV detection at 254 nm is suitable for the aromatic nitro-substituted compound.

¹H NMR for Structural Confirmation

Quantitative NMR (qNMR) can be a powerful tool for purity determination without the need for a specific reference standard of the analyte.[1]

Methodology:

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Accurately weigh approximately 10-20 mg of the 2-chloro-N,N-dimethyl-5-nitrobenzamide sample.

-

Dissolve in a known volume of the deuterated solvent.

-

Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

-

Analyze the spectrum for characteristic chemical shifts and coupling patterns of the aromatic and dimethylamino protons.

-

Rationale: NMR provides an unambiguous confirmation of the compound's structure. The chemical shifts and splitting patterns of the protons are unique to the molecule's specific arrangement of atoms. Any significant deviation from the expected spectrum would indicate a different compound or the presence of major impurities.

LC-MS for Impurity Identification

Coupling liquid chromatography with mass spectrometry allows for the separation and identification of trace impurities.

Methodology:

-

LC System: A UHPLC system is preferred for better resolution and sensitivity.[2][3]

-

MS Detector: An Orbitrap or Time-of-Flight (TOF) mass spectrometer provides high-resolution mass data for accurate mass determination.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for benzamides.

-

LC Conditions: Similar to the HPLC method described above, but may need to be optimized for compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid instead of phosphoric acid).

-

Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) on the most abundant impurity peaks to obtain fragmentation patterns for structural elucidation.

Rationale: High-resolution mass spectrometry can provide the elemental composition of impurities, which is crucial for their identification. This is particularly important for understanding the byproducts of the synthesis process, such as isomers or related compounds formed through side reactions.[4]

Visualization of the QC Workflow

A systematic workflow is essential for the consistent quality control of 2-chloro-N,N-dimethyl-5-nitrobenzamide.

Caption: Quality Control Workflow for 2-chloro-N,N-dimethyl-5-nitrobenzamide.

Potential Impurities and Their Origins

Understanding the synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide is key to anticipating potential impurities. A likely synthetic route involves the reaction of 2-chloro-5-nitrobenzoyl chloride with dimethylamine.

Caption: Potential Impurities in the Synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide.

-

Starting Material: Unreacted 2-chloro-5-nitrobenzoic acid is a likely process-related impurity.[5]

-

Isomers: The nitration of 2-chlorobenzoic acid can produce isomeric products, such as 2-chloro-3-nitrobenzoic acid. These isomers, if present in the starting material, can carry through the synthesis to form the corresponding isomeric benzamides.[4][6]

-

Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

Conclusion

In the absence of a certified reference standard for 2-chloro-N,N-dimethyl-5-nitrobenzamide, a proactive and rigorous in-house qualification and quality control program is not just recommended, but essential for ensuring the reliability of research and development outcomes. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, scientists can confidently establish the identity and purity of their working reference standard and maintain consistent quality for all batches of this critical reagent. This multi-faceted approach ensures that the foundation of your scientific work is built on a material of known and documented quality.

References

-

2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. [Link]

-

[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. [Link]

-

setup and validation of a screening lc-ms analytical method for the determination of nitrosamines ndma, ndea, ndba, nmba, neipa and ndipa - Eurofins. [Link]

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P

-

Seven new reference standards available for the analysis of N-nitrosamine impurities. [Link]

- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google P

-

Nitrosamine Impurities Application Guide | Agilent. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。